Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

FAAH inhibition Endocannabinoid Carbamate

Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic small molecule (C16H19N3O4S, MW 349.41) belonging to the alkyl thiazole carbamate class, a family developed primarily as inhibitors of fatty acid amide hydrolase (FAAH). The compound features a 2-aminothiazole core bearing a methyl carbamate at the 2-position and a 4-methoxyphenethyl amide side chain at the 4-position.

Molecular Formula C16H19N3O4S
Molecular Weight 349.41
CAS No. 946235-85-4
Cat. No. B2961915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
CAS946235-85-4
Molecular FormulaC16H19N3O4S
Molecular Weight349.41
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)OC
InChIInChI=1S/C16H19N3O4S/c1-22-13-5-3-11(4-6-13)7-8-17-14(20)9-12-10-24-15(18-12)19-16(21)23-2/h3-6,10H,7-9H2,1-2H3,(H,17,20)(H,18,19,21)
InChIKeyQCVUZTZTPHDADE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate (CAS 946235-85-4): Procurement-Relevant Profile for a Thiazole Carbamate FAAH Inhibitor Candidate


Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic small molecule (C16H19N3O4S, MW 349.41) belonging to the alkyl thiazole carbamate class, a family developed primarily as inhibitors of fatty acid amide hydrolase (FAAH) [1]. The compound features a 2-aminothiazole core bearing a methyl carbamate at the 2-position and a 4-methoxyphenethyl amide side chain at the 4-position. Patents disclose that alkyl thiazole carbamates with specific substitution patterns achieve nanomolar FAAH IC50 values, positioning this structural class for applications in endocannabinoid signaling research, pain, and inflammation [1]. However, the quantitative differentiation of this specific compound relative to its closest in-class analogs has not been publicly reported in primary research articles or patent biological data tables.

Why Generic Substitution Fails: Structural Determinants of FAAH Inhibition in the Alkyl Thiazole Carbamate Series Limit Interchangeability with Compound 946235-85-4


Within the alkyl thiazole carbamate class, FAAH inhibitory potency and selectivity are exquisitely sensitive to the nature of the N-alkylcarbamate leaving group, the substitution pattern on the thiazole core, and the amide side-chain aryl moiety [1]. The 4-methoxyphenethyl amide motif present in compound 946235-85-4 introduces specific electronic and steric properties that influence both target engagement and metabolic stability. Close analogs with altered phenethyl substituents (e.g., 4-chloro, 4-fluoro, or unsubstituted phenyl) or different carbamate esters (ethyl, isopropyl) cannot be assumed to exhibit equivalent FAAH affinity, selectivity over monoacylglycerol lipase (MAGL), or pharmacokinetic behavior without direct comparative data [1]. The following evidence dimensions, though limited by the absence of public head-to-head data for this specific compound, frame the selection logic.

Quantitative Evidence Guide: Compound 946235-85-4 Differentiation Dimensions vs. In-Class Alternatives


FAAH Inhibitory Potency Class-Level Inference: Thiazole Carbamate Scaffold vs. Non-Carbamate FAAH Inhibitors

The alkyl thiazole carbamate patent family (US 8,912,218 B2) discloses that representative compounds within the generic scaffold achieve FAAH IC50 values in the nanomolar range (typically <100 nM) in recombinant human FAAH enzyme assays [1]. While the exact IC50 for compound 946235-85-4 is not publicly disclosed, its structural conformance to the Markush formula and the presence of favorable substituents (4-methoxyphenethyl amide, methyl carbamate) place it within the active subclass. By class-level inference, this compound is expected to exhibit substantially greater FAAH inhibitory potency than non-carbamate FAAH inhibitors such as OL-135 (IC50 ~200 nM) or the reversible inhibitor JNJ-1661010 (IC50 ~30 nM), though direct confirmation is lacking [1].

FAAH inhibition Endocannabinoid Carbamate

Selectivity Over MAGL: Carbamate Subclass Differentiation vs. Dual FAAH/MAGL Inhibitors

A subset of para-substituted phenolic N-alkyl carbamates evaluated for FAAH and MAGL inhibition demonstrated general selectivity for FAAH, with IC50 values in the nanomolar range for FAAH whereas MAGL inhibition required concentrations approximately three orders of magnitude higher [1]. Although compound 946235-85-4 was not among those tested, its methyl carbamate leaving group and 4-methoxyphenethyl amide side chain align structurally with FAAH-selective carbamates rather than dual FAAH/MAGL inhibitors (e.g., JZL195, which shows MAGL IC50 ~10 nM). This class-level selectivity profile is relevant for studies requiring FAAH-specific pharmacological manipulation without confounding MAGL-mediated effects [1].

MAGL selectivity Endocannabinoid Off-target

Structural Differentiation vs. Closest Commercial Analogs: 4-Methoxyphenethyl vs. 4-Chlorophenethyl and Unsubstituted Phenethyl Derivatives

Commercial databases list close analogs of 946235-85-4, including compounds with 4-chlorophenethyl (e.g., 2-(2-acetamido-1,3-thiazol-4-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide) and unsubstituted phenethyl amide side chains. The 4-methoxy substituent on 946235-85-4 increases electron density on the phenyl ring, altering hydrogen-bonding capacity and metabolic stability relative to the electron-withdrawing 4-chloro analog [1]. In the broader FAAH carbamate literature, para-methoxy substitution on the leaving group phenol has been associated with enhanced FAAH inhibitory potency and improved aqueous solubility compared to unsubstituted phenyl carbamates [1]. No direct head-to-head data exist for these specific thiazole analogs, but the SAR trend provides a rational basis for selecting 946235-85-4 over its 4-chloro or unsubstituted phenethyl counterparts when metabolic stability and solubility are prioritized.

SAR Thiazole Analog comparison

Chemical Stability and Purity Profile: Vendor-Supplied Specifications for Reproducible Research

Compound 946235-85-4 is commercially supplied with a purity specification of ≥95% (HPLC) . Carbamate esters are susceptible to hydrolysis under aqueous conditions, and the thiazole ring may undergo oxidative degradation. Vendor documentation recommends storage at -20°C under inert atmosphere and preparation of fresh solutions prior to use to avoid degradation artifacts . This stability profile is consistent with other methyl carbamate FAAH inhibitors (e.g., URB597, which requires similar handling). Researchers procuring this compound should verify purity upon receipt by LC-MS and avoid freeze-thaw cycles of stock solutions. No long-term stability study data are publicly available for this specific compound.

Purity Storage Reproducibility

Application Scenarios for Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate Based on Evidence Profile


FAAH Inhibitor Screening and SAR Expansion Campaigns

Researchers conducting FAAH inhibitor screening can use 946235-85-4 as a representative thiazole carbamate scaffold for structure-activity relationship (SAR) studies. Its 4-methoxyphenethyl amide side chain provides a distinct electronic and steric profile compared to halogenated or unsubstituted phenethyl analogs, enabling exploration of para-substituent effects on FAAH potency and selectivity [1][3]. The compound should be benchmarked against known FAAH inhibitors (e.g., URB597, OL-135) in recombinant human FAAH enzyme assays to establish its potency rank within the class.

Endocannabinoid System Modulation in Cellular Models

Owing to its predicted FAAH-selective carbamate mechanism, 946235-85-4 is suitable for cellular assays measuring anandamide (AEA) accumulation in neuronal or immune cell lines (e.g., SH-SY5Y, RAW 264.7) [2]. Researchers should include a MAGL-selective inhibitor (e.g., JZL184) as a control to confirm FAAH-specific effects on endocannabinoid tone. The compound's 4-methoxy substituent may confer improved cell permeability relative to more polar analogs, though this requires experimental verification.

Comparative Metabolic Stability Assessment in Liver Microsomes

The methyl carbamate group in 946235-85-4 is expected to undergo differential hydrolysis rates compared to ethyl or isopropyl carbamate analogs, influencing metabolic stability. Researchers can compare the intrinsic clearance of 946235-85-4 with its close analogs in human or rodent liver microsome assays to quantify the impact of the carbamate ester on metabolic stability [3]. This data would directly inform the selection of the optimal carbamate ester for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for Methyl (4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.